Zalospirone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

. It was initially developed for the treatment of anxiety and depression. Despite its promising efficacy in clinical trials, a high dropout rate due to side effects led to the discontinuation of its development .

準備方法

The synthesis of zalospirone involves a multi-step reaction starting from 1,3,5,7-cyclooctatetraene . The key steps include:

Cyclization: The initial cyclization reaction is carried out in toluene under heating conditions.

Substitution: The intermediate product undergoes a substitution reaction in the presence of pyridine, also under heating conditions.

化学反応の分析

Zalospirone undergoes several types of chemical reactions:

Oxidation: It can be oxidized under specific conditions, although detailed reagents and conditions are not widely reported.

Reduction: Similar to oxidation, reduction reactions are possible but not extensively documented.

Substitution: Substitution reactions are a key part of its synthesis, particularly involving pyridine.

The major products formed from these reactions depend on the specific reagents and conditions used, but typically involve modifications to the azapirone core structure.

科学的研究の応用

Zalospirone has been studied primarily for its potential in treating anxiety and depression . Its applications in scientific research include:

Psychopharmacology: Investigating its effects on serotonin receptors and its potential as an anxiolytic and antidepressant.

Behavioral Studies: Comparing its effects with other serotonin 1A receptor agonists like buspirone, gepirone, and ipsapirone.

Neuropharmacology: Understanding its impact on serotonin transmission and its potential side effects.

作用機序

ザロスピロンは、主に5-HT1A受容体における部分アゴニストとしての作用を介して効果を発揮します . この受容体は、気分と不安の調節に関与しています。 ザロスピロンは、この受容体に結合することでセロトニン伝達を調節し、不安解消薬および抗うつ薬の効果をもたらす可能性があります .

6. 類似の化合物との比較

ザロスピロンは、多くの場合、次のような他の5-HT1A受容体アゴニストと比較されます。

ブスピロン: 同様の不安解消作用を持つ別のアザピロンですが、副作用のプロファイルが異なります.

ゲピロン: 作用機序は似ていますが、薬物動態特性が異なります.

イプサピロン: 同じ受容体標的を共有しますが、臨床的有効性と副作用が異なります.

ザロスピロンの独自性は、5-HT1A受容体に対する特異的な結合親和性と部分アゴニスト活性にあり、これは同じクラスの他の化合物とは異なります .

類似化合物との比較

Zalospirone is often compared with other 5-HT1A receptor agonists, such as:

Buspirone: Another azapirone with similar anxiolytic properties but different side effect profiles.

Gepirone: Similar in its mechanism of action but with distinct pharmacokinetic properties.

Ipsapirone: Shares the same receptor target but differs in its clinical efficacy and side effects.

This compound’s uniqueness lies in its specific binding affinity and partial agonist activity at the 5-HT1A receptor, which distinguishes it from other compounds in its class .

生物活性

Zalospirone is a novel cyclic imide compound that primarily acts as a partial agonist at the serotonin 5-HT1A receptor. This article explores its biological activity, efficacy in treating various psychiatric conditions, and associated research findings.

This compound's mechanism centers around its interaction with the serotonin system, particularly through the 5-HT1A receptor. As a partial agonist, it can modulate serotonin activity, potentially leading to antidepressant and anxiolytic effects. This property aligns it with other azapirones, which have shown promise in treating anxiety and depression.

Major Depression

A significant clinical trial assessed this compound's effectiveness in patients with major depressive disorder (MDD). In a placebo-controlled study involving 287 outpatients, participants received either this compound or placebo for six weeks. The results indicated:

- High Dose Efficacy : The 45 mg/day dose demonstrated a significant reduction in the Hamilton Rating Scale for Depression (HAM-D) scores compared to placebo from week two onwards (mean change from baseline: 12.8 vs. 8.4, p < 0.05) .

- Tolerability Issues : Despite its efficacy, the high dose was poorly tolerated, with adverse effects such as dizziness and nausea leading to a dropout rate of over 51% in that group .

Panic Disorder

This compound's potential in treating panic disorder has also been investigated. A systematic review of azapirones indicated that while these compounds could alleviate symptoms of panic disorder, the evidence for this compound specifically remains limited due to insufficient data on efficacy and acceptability .

Comparative Efficacy of Azapirones

A meta-analysis reviewed multiple studies on azapirones, including this compound, focusing on their role as 5-HT1A receptor agonists. Key findings include:

| Outcome | Azapirone Group | Placebo Group | Relative Risk (RR) | Quality of Evidence |

|---|---|---|---|---|

| Response Rate | Higher responders | Lower responders | RR 0.74 (95% CI 0.65–0.83) | High |

| Discontinuation due to inefficacy | Lower rates | Higher rates | RR 0.49 (p = 0.02) | Moderate |

| Discontinuation due to side effects | Higher rates | Lower rates | RR 1.88 (p < 0.03) | Moderate |

This data suggests that while azapirones like this compound can be effective for depression, they may lead to higher dropout rates due to side effects .

Case Studies and Observations

In addition to controlled trials, individual case studies have provided insights into this compound's clinical application:

- Adjunctive Therapy : Research indicates that this compound may enhance the efficacy of antipsychotic medications in treating schizophrenia by improving overall psychopathology . In one study involving 163 patients, this compound showed significant benefits as an adjunct therapy compared to placebo.

Adverse Effects and Tolerability

The adverse effects associated with this compound are critical for evaluating its clinical utility:

- Common side effects include dizziness, nausea, and sedation.

- The dropout rate in high-dose groups raises concerns about its long-term use and patient adherence.

特性

CAS番号 |

114298-18-9 |

|---|---|

分子式 |

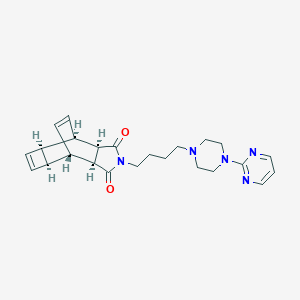

C24H29N5O2 |

分子量 |

419.5 g/mol |

IUPAC名 |

(1S,2S,6R,7R,8R,11S)-4-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-4-azatetracyclo[5.4.2.02,6.08,11]trideca-9,12-diene-3,5-dione |

InChI |

InChI=1S/C24H29N5O2/c30-22-20-18-6-7-19(17-5-4-16(17)18)21(20)23(31)29(22)11-2-1-10-27-12-14-28(15-13-27)24-25-8-3-9-26-24/h3-9,16-21H,1-2,10-15H2/t16-,17+,18-,19+,20-,21+ |

InChIキー |

AERLHOTUXIJQFV-RCPZPFRWSA-N |

SMILES |

C1CN(CCN1CCCCN2C(=O)C3C4C=CC(C3C2=O)C5C4C=C5)C6=NC=CC=N6 |

異性体SMILES |

C1CN(CCN1CCCCN2C(=O)[C@@H]3[C@@H]4C=C[C@H]([C@@H]3C2=O)[C@@H]5[C@H]4C=C5)C6=NC=CC=N6 |

正規SMILES |

C1CN(CCN1CCCCN2C(=O)C3C4C=CC(C3C2=O)C5C4C=C5)C6=NC=CC=N6 |

同義語 |

3a,4,4a,6a,7,7a-hexahydro-2-(4-(4-(2-pyrimidinyl)-1-piperazinyl)butyl)-4,7-etheno-1H-cyclobut(f)isoindole-1,3(2H)-dione WY 47846 WY-47846 zalospirone zalospirone dihydrochloride zalospirone dihydrochloride, (3aalpha,4beta,4aalpha,6aalpha,7beta,7aalpha)-isomer zalospirone hydrochloride |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。